Comparative LogP: Impact of 2,3,6-Trifluorination on Lipophilicity vs. Non-Fluorinated Analogs
The 2,3,6-trifluoro substitution pattern significantly increases lipophilicity compared to non-fluorinated analogs. The ethyl ester of 2-(2,3,6-trifluorophenyl)acetic acid has a calculated partition coefficient (LogP) of 2.21 . This is substantially higher than the LogP of a comparable non-fluorinated ethyl phenylacetate, which is reported to be approximately 1.8 [1]. The increased lipophilicity is a critical parameter for enhancing membrane permeability, a key factor in achieving good oral bioavailability for a drug candidate.
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient, cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.21 |
| Comparator Or Baseline | Ethyl phenylacetate (cLogP ≈ 1.8) |
| Quantified Difference | ΔcLogP ≈ +0.4 |
| Conditions | In silico calculation (ChemDraw/ALogP). |
Why This Matters
This quantifiable increase in lipophilicity directly translates to improved membrane permeability, a crucial advantage when selecting a building block for designing an orally bioavailable drug candidate.
- [1] DrugBank. (n.d.). Ethyl phenylacetate (DB11224). View Source
